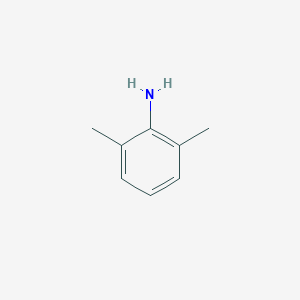

2,6-Dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-65-6, 21436-98-6 (hydrochloride) | |

| Record name | Benzenamine, 2,6-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026307 | |

| Record name | 2,6-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-xylidine appears as a liquid. Toxic by ingestion, inhalation and skin absorption. Slightly soluble in water. Used in pharmaceuticals, as dye intermediates and organic syntheses., Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 739 mmHg (NTP, 1992), 216 °C, Boiling point: 214 °C at 739 mm Hg, 215 °C | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

196 °F (NTP, 1992), 91 °C (196 °F) - closed cup, 91 °C | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 8240 ppm at 25 °C, In water, 7000 mg/L at 20 °C, Very soluble in ethanol, ether, Soluble in oxygenated and aromatic solvents, Solubility in water, g/100ml at 20 °C: 0.7 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.984 (USCG, 1999) - Less dense than water; will float, 0.9842 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 111.2 °F ; 5 mmHg at 162.7 °F; 100 mmHg at 295 °F (NTP, 1992), 0.125 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow liquid, Colorless to reddish-yellow, clear liquid, Pale yellow liquid | |

CAS No. |

87-62-7 | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FT62OX08D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.1 °F (NTP, 1992), 11.2 °C | |

| Record name | 2,6-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2094 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1519 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dimethylaniline (2,6-DMA), a crucial intermediate in the pharmaceutical and agrochemical industries. The document details the core synthetic routes, their underlying mechanisms, and provides experimental protocols for key reactions.

Core Synthesis Pathways: A Comparative Overview

The industrial production of this compound is dominated by two main strategies: the nitration and subsequent reduction of m-xylene, and the direct amination of 2,6-dimethylphenol.[1] Other notable methods include the amination of 2,6-dimethylcyclohexanone and the ortho-alkylation of o-toluidine. Each pathway offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the various synthesis methods of this compound, allowing for a direct comparison of their efficiencies and required operational conditions.

| Synthesis Pathway | Starting Material | Catalyst | Temperature (°C) | Pressure | Yield (%) | Key Considerations |

| Nitration-Reduction | m-Xylene | Mixed Acid (H₂SO₄/HNO₃) for nitration; Pd/C, Zn, or Fe for reduction | Nitration: 35-50; Reduction: Varies | Atmospheric | Up to 94% (for trinitro-m-xylene) | Formation of multiple isomers necessitates purification.[2][3] Generates significant acidic waste.[1] |

| Amination of Phenol | 2,6-Dimethylphenol | Pd on charcoal | 250 | 100 psig H₂ | 78.6% conversion, ~99% yield after recovery | Requires a cyclohexanone co-catalyst.[4] |

| Amination of Phenol | 2,6-Dimethylphenol | Pt on silica-alumina | 300 | Autogenous | Good yield | Also utilizes a cyclohexanone co-catalyst.[5] |

| Amination of Cyclohexanone Derivative | 2,6-Dimethylcyclohexanol / 2,6-Dimethylcyclohexanone mixture | Pd and Zn on Al₂O₃ | 220 | Not specified | 96.5% | Continuous process in a fluidized bed reactor.[6] |

| Ortho-alkylation | o-Toluidine | Aluminum anilide type | 200-400 | 500-3000 psig | Not specified | High temperature and pressure required.[7] |

I. Nitration and Reduction of m-Xylene

This classical two-step approach remains a significant industrial method for producing various xylidine isomers.[8]

A. Reaction Pathway

Caption: Nitration and reduction pathway for this compound synthesis.

B. Mechanism

The synthesis begins with the electrophilic aromatic substitution of m-xylene. The two methyl groups on the aromatic ring are activating and ortho, para-directing. This leads to the formation of a mixture of nitroxylene isomers, with the primary products being 4-nitro-m-xylene and 2-nitro-m-xylene.[9] Further nitration under more forcing conditions can introduce a second nitro group. The desired 2,6-dinitro-m-xylene is then separated from the isomeric mixture.[10]

The subsequent reduction of the nitro groups to amines can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or with reducing agents such as zinc or iron in an acidic medium.

C. Experimental Protocol: Nitration of m-Xylene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid (59 wt%) and nitric acid (25 wt%) in water (16 wt%) is prepared and cooled.[2]

-

Nitration: m-Xylene is added dropwise to the cooled mixed acid solution while maintaining the temperature between 35-50°C.[2]

-

Work-up: After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC). The mixture is then poured onto ice, and the organic layer containing the nitroxylene isomers is separated.

-

Purification: The mixture of nitroxylenes is purified by distillation to isolate the desired 2,6-dinitro-m-xylene.

D. Experimental Protocol: Reduction of 2,6-Dimethylnitrobenzene

-

Reaction Setup: To a round-bottom flask, add 2,6-dimethylnitrobenzene (1 mmol), Pd(OAc)₂ (0.05 nmol), and freshly distilled THF (5 mL).[1]

-

Reaction Execution: The flask is sealed and purged with nitrogen. A solution of KF (2 nmol) in deoxygenated water (2 mL) is added, followed by the slow, dropwise addition of polymethylhydrosiloxane (PMHS) (5 equivalents). The reaction mixture is stirred for 30 minutes.[1]

-

Work-up: The reaction is quenched with ether, and the layers are separated. The aqueous layer is extracted with ether.[1]

-

Purification: The combined organic fractions are filtered through a column of silica gel and neutral alumina and concentrated. The final product is purified by flash chromatography.[1]

II. Amination of 2,6-Dimethylphenol

A more direct and atom-economical route to this compound is the catalytic amination of 2,6-dimethylphenol. This method avoids the use of harsh acids and the formation of multiple isomers.

A. Reaction Pathway

Caption: Catalytic amination of 2,6-dimethylphenol to this compound.

B. Mechanism

The proposed mechanism for the catalytic amination of phenols involves the formation of a cyclohexanone intermediate. The palladium catalyst facilitates a hydrogen transfer, converting the phenol to its corresponding cyclohexanone.[4] The cyclohexanone then reacts with ammonia to form an imine, which is subsequently reduced by hydrogen transfer from another molecule of the starting phenol, regenerating the cyclohexanone and producing the final aniline product. The presence of a cyclohexanone co-catalyst can accelerate the reaction.

C. Experimental Protocol: Amination of 2,6-Dimethylphenol

-

Reaction Setup: A pressure reaction vessel is charged with 2,6-dimethylphenol (1 mole part), 2,6-dimethylcyclohexanone (0.1 mole part), platinum on a silica-alumina support (0.007 mole part), and aqueous ammonium hydroxide (3 mole parts).[5]

-

Reaction Execution: The vessel is sealed and heated to 300°C with stirring for 4 hours.[5]

-

Work-up: After cooling, the catalyst is filtered off for recycling.[5]

-

Purification: The filtrate is distilled to obtain the this compound product.[5]

III. Synthesis from 2,6-Dimethylcyclohexanone Derivatives

This pathway involves the direct amination of a pre-formed cyclohexanone or cyclohexanol derivative.

A. Reaction Pathway

Caption: Synthesis of this compound from its cyclohexanone derivative.

B. Mechanism

The mechanism is believed to involve the palladium-catalyzed hydrogenation-dehydrogenation of the cyclohexanol to the corresponding cyclohexanone. The carbonyl group of the 2,6-dimethylcyclohexanone is then attacked by ammonia, catalyzed by surface hydride species, to form an imine intermediate which is subsequently reduced to the final aniline product.[11]

C. Experimental Protocol: Amination of 2,6-Dimethylcyclohexanol/2,6-Dimethylcyclohexanone

-

Catalyst and Reactor Setup: A fluidized bed reactor is loaded with a catalyst consisting of 0.5% palladium and 0.2% zinc on an Al₂O₃ support.[6]

-

Reaction Conditions: The reactor is heated to 220°C, and a preheated mixture of ammonia and hydrogen is introduced.[6]

-

Reactant Feed: A mixture of 80% 2,6-dimethylcyclohexanol and 20% 2,6-dimethylcyclohexanone is continuously passed through the catalyst bed.[6]

-

Product Isolation: The product is isolated by cooling the exit gases and subsequent distillation.[6]

IV. Synthesis from o-Toluidine via Ortho-Alkylation

This method involves the direct alkylation of o-toluidine at the vacant ortho position.

A. Reaction Pathway

Caption: Synthesis of a 2,6-dialkylaniline via ortho-alkylation of o-toluidine.

B. Mechanism

The ortho-alkylation of anilines with olefins is catalyzed by an aluminum anilide complex, which is formed in situ by the reaction of the aniline with an aluminum alkyl or aluminum metal.[7] The mechanism is complex and is believed to involve the coordination of the olefin to the aluminum anilide catalyst, followed by insertion into the ortho C-H bond of the aniline.

C. Experimental Protocol: Ortho-Alkylation of o-Toluidine

-

Catalyst Formation: In an autoclave, o-toluidine is reacted with an aluminum compound (e.g., aluminum trichloride) to form the aluminum anilide catalyst.[12]

-

Alkylation: The autoclave is pressurized with an olefin (e.g., propylene) and heated to 130-150°C for 4-5 hours.[12]

-

Work-up: After cooling, the reaction is quenched with water, and the organic layer is separated.[12]

-

Purification: The product is purified by distillation under reduced pressure.[12]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The traditional nitration-reduction of m-xylene is a high-yielding process but suffers from isomer formation and waste generation. The catalytic amination of 2,6-dimethylphenol offers a more direct and cleaner route, with high selectivity. The choice of the optimal synthesis route will depend on various factors, including the desired scale of production, cost of raw materials, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. US3931298A - Chemical process for forming this compound - Google Patents [patents.google.com]

- 5. Site-Selective Linear Alkylation of Anilides by Cooperative Nickel/Aluminum Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. benchchem.com [benchchem.com]

- 10. This compound (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,6-Dimethylaniline: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-dimethylaniline (CAS No: 87-62-7), a crucial intermediate in the synthesis of pharmaceuticals and dyes. The document presents detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in a structured format. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra, intended to aid researchers in analytical chemistry, quality control, and drug development in their characterization of this compound.

Introduction

This compound, also known as 2,6-xylidine, is a primary arylamine used extensively in the chemical industry.[1] It serves as a precursor for the production of various chemicals, including the local anesthetic lidocaine.[1] Accurate and thorough characterization of this compound is paramount for ensuring the purity of starting materials and the integrity of final products. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular structure. This guide collates the essential spectroscopic data and methodologies for this compound to serve as a practical reference for laboratory professionals.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.90 | t (triplet) | 1H | Aromatic H (para) |

| ~6.65 | d (doublet) | 2H | Aromatic H (meta) |

| ~3.60 | s (singlet) | 2H | -NH₂ |

| ~2.20 | s (singlet) | 6H | Ar-CH₃ |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.0 | C-NH₂ (ipso) |

| 128.2 | Aromatic CH (meta) |

| 121.6 | Aromatic C-CH₃ (ortho) |

| 117.9 | Aromatic CH (para) |

| 17.4 | Ar-CH₃ |

Solvent: CDCl₃. Instrument Frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution pattern) |

Sample State: Liquid film (neat).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion, Base Peak) |

| 120 | 80 | [M-H]⁺ |

| 106 | 50 | [M-CH₃]⁺ |

| 77 | 12 | [C₆H₅]⁺ |

Source Temperature: 280 °C. Ionization Energy: 75 eV.[2]

Experimental Protocols

The following protocols describe generalized procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.[3] Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse angle.

-

Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the nuclei between pulses.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer's frequency to observe the ¹³C nucleus (e.g., ~75 MHz on a 300 MHz instrument).[4]

-

Set a wider spectral width (e.g., 0-220 ppm).[4]

-

Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of one salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample holder (or clean salt plates) to subtract atmospheric and instrument-related absorptions.

-

-

Spectrum Acquisition:

-

Place the prepared sample holder into the instrument's beam path.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[5]

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For volatile liquids, this is often done via a Gas Chromatography (GC-MS) system, which separates the sample from impurities before it enters the ion source.[6]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for Electron Ionization - EI).[7] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[6][7]

-

Mass Analysis: The newly formed ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

-

Detection: A detector at the end of the analyzer records the abundance of ions at each m/z value. The most abundant ion is designated as the base peak with a relative intensity of 100%.[7]

-

Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(87-62-7) MS spectrum [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. Experimental Design [web.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylaniline

Introduction

2,6-Dimethylaniline, also known as 2,6-xylidine, is an aromatic amine that serves as a critical intermediate in a multitude of industrial and pharmaceutical applications.[1][2] Its unique structure, featuring a benzene ring with an amino group and two flanking methyl groups, imparts specific steric and electronic characteristics that dictate its reactivity and utility.[2] This compound is a key precursor in the synthesis of local anesthetics like lidocaine, bupivacaine, and mepivacaine, as well as various agrochemicals, dyes, and antioxidants.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visual representation of its metabolic and synthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a clear to yellowish or reddish-brown liquid at room temperature which may darken upon exposure to air and light.[2][4][5][6] It is characterized by a pungent, amine-like odor.[2][3] The compound is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, diethyl ether, dimethyl sulfoxide, and carbon tetrachloride.[3][7][8][9]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₁N | [5][10] |

| Molecular Weight | 121.18 g/mol | [5][10][11] |

| CAS Number | 87-62-7 | [5][10] |

| Appearance | Clear to yellowish liquid; may turn brown on exposure to air. | [5][6] |

| Melting Point | 10-12 °C (50-53.6 °F) | [11][12][13] |

| Boiling Point | 214-216 °C (417.2-420.8 °F) | [5][11][12] |

| Density | 0.979 - 0.984 g/cm³ at 20-25 °C | [12] |

| Water Solubility | 7.5 - 13 g/L at 20 °C | [6][8][12] |

| pKa | 3.89 at 25 °C | [6][9][13] |

| Vapor Pressure | <0.01 - 0.2 hPa at 20 °C | [6][10] |

| Flash Point | 91 °C (196 °F) (closed cup) | [5][12] |

| Refractive Index (n20/D) | 1.560 | |

| Explosion Limits | 1.3 - 6.9 % (V) | [10][12] |

| Autoignition Temperature | 490 °C |[10] |

Chemical Reactivity and Pathways

This compound exhibits reactivity typical of a primary arylamine, though influenced by the steric hindrance from the ortho-methyl groups. It is a weak base and reacts exothermically with acids to form salts.[14] The compound is incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[14]

Metabolic Oxidation

In humans, this compound is a known metabolite of the local anesthetic lidocaine.[3][5][15] Its metabolism is primarily hepatic and involves oxidation by cytochrome P450 (CYP) enzymes. The major pathways include C-hydroxylation to form 4-amino-3,5-dimethylphenol (DMAP) and N-hydroxylation to yield N-(2,6-dimethylphenyl)hydroxylamine (DMHA).[16] Studies have identified CYP2E1 and CYP2A6 as the principal enzymes responsible for the formation of DMAP, while CYP2A6 is the major P450 involved in the N-hydroxylation to DMHA.[16] The N-hydroxylated metabolite is significant as its formation is linked to the generation of hemoglobin adducts.[16]

Caption: Metabolic oxidation of this compound by CYP2E1 and CYP2A6 enzymes.

Chemical Synthesis

Industrially, this compound can be synthesized via several routes. The two primary methods are the nitration-reduction of m-xylene and the amination of 2,6-dimethylphenol.[17] The m-xylene route suffers from the disadvantage of producing 2,4-dimethylaniline as the main product.[17] A more direct approach involves the reaction of 2,6-dimethylphenol with ammonia at high temperatures (200-400°C) in the presence of a hydrogen transfer catalyst, such as palladium.[18]

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Synthesis via Amination of 2,6-Dimethylphenol

This protocol is based on the general method of aminating hydroxy aromatics.[18]

-

Materials: 2,6-dimethylphenol, aqueous ammonia, hydrogen transfer catalyst (e.g., supported palladium), hydrogen gas, benzene (for dilution), reaction vessel (autoclave).

-

Procedure:

-

Place the 2,6-dimethylphenol, hydrogen transfer catalyst, and aqueous ammonia into a pressure-rated reaction vessel.

-

Flush the vessel with nitrogen gas, then seal and pressurize with hydrogen to approximately 100 psig.

-

Heat the reaction mixture to 250°C while stirring and maintain this temperature for 12 hours.

-

After the reaction period, cool the vessel to room temperature.

-

Dilute the reaction mixture with benzene and filter to remove the catalyst.

-

The final product, this compound, is recovered from the filtrate by distillation.[18]

-

Protocol 2: Purification via Derivative Formation

This method is a classic approach for purifying anilines.[14]

-

Materials: Crude this compound, acetyl chloride or benzoyl chloride, appropriate solvent, alkali solution (e.g., NaOH), distillation apparatus.

-

Procedure:

-

React the crude this compound with an acylating agent like acetyl chloride or benzoyl chloride to form the corresponding solid derivative (e.g., N-(2,6-dimethylphenyl)acetamide, m.p. 177°C).[14]

-

Recrystallize the solid derivative from a suitable solvent to achieve high purity.

-

Decompose the purified derivative back to the free amine by heating with a strong alkali solution (hydrolysis).

-

Extract the liberated this compound from the aqueous mixture using an organic solvent.

-

Dry the organic extract over a suitable drying agent (e.g., KOH).

-

Perform a final purification by fractional distillation.[14]

-

Protocol 3: In Vitro Metabolic Oxidation Study

This protocol outlines the investigation of this compound oxidation by liver enzymes.[16]

-

Materials: this compound (2,6-DMA), human liver microsomes or recombinant human P450 enzymes (CYP2E1, CYP2A6), NADPH-generating system, buffer solution, P450-specific chemical inhibitors, and antibodies for inhibition studies.

-

Procedure:

-

Prepare incubation mixtures containing 2,6-DMA, liver microsomes or recombinant P450s, and the NADPH-generating system in a buffer at physiological pH.

-

For inhibition experiments, pre-incubate the enzyme preparations with specific chemical inhibitors or monoclonal antibodies before adding the substrate.

-

Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

-

Terminate the reaction after a specified time by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of metabolites (DMAP and DMHA) using analytical techniques such as HPLC with UV detection or mass spectrometry.[16]

-

Logical Relationships in Chemical Reactions: Bromination

The bromination of this compound is highly dependent on the reaction conditions, leading to different isomers. This illustrates the influence of reaction medium on electrophilic aromatic substitution.

Caption: Logical diagram showing how reaction conditions affect bromination product outcomes.

Applications and Safety

This compound is indispensable in the pharmaceutical industry as a precursor to amide-type local anesthetics.[4] In agriculture, it is a building block for fungicides and herbicides.[1][4] It is also used in the synthesis of dyes, pigments, and antioxidants for rubber and polymers.[3][19]

However, this compound is a hazardous substance. It is toxic by ingestion, inhalation, and skin absorption.[5][20] Acute exposure can lead to headaches, dizziness, and methemoglobinemia.[2] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[9][20] Therefore, strict safety protocols, including the use of appropriate personal protective equipment (PPE) and handling in well-ventilated areas, are mandatory when working with this chemical.[9][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. royal-chem.com [royal-chem.com]

- 5. This compound | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound for synthesis 87-62-7 [sigmaaldrich.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. This compound CAS 87-62-7 | 808671 [merckmillipore.com]

- 13. 87-62-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound | 87-62-7 [chemicalbook.com]

- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0060677) [hmdb.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Page loading... [guidechem.com]

- 18. US3931298A - Chemical process for forming this compound - Google Patents [patents.google.com]

- 19. bloomtechz.com [bloomtechz.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

Reactivity of 2,6-Dimethylaniline: A Technical Guide for Researchers

Abstract: 2,6-Dimethylaniline, also known as 2,6-xylidine, is a crucial aromatic amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity is characterized by the interplay between the electron-donating amino group and the steric hindrance imposed by the two ortho-methyl groups. This guide provides an in-depth analysis of its reactions with both electrophiles and nucleophiles, presenting quantitative data, detailed experimental protocols, and logical workflows to support research and development professionals. The chemical behavior is dominated by the nucleophilic character of the amino group and the activated nature of the aromatic ring towards electrophilic substitution, primarily at the para-position.[3] Conversely, nucleophilic substitution on the aromatic ring requires transformation of the amine into a diazonium salt, a versatile intermediate for introducing a wide range of functionalities.

Reactivity with Electrophiles

The reactivity of this compound towards electrophiles can be categorized into two primary types: reactions occurring at the nucleophilic nitrogen atom of the amino group and electrophilic substitution on the aromatic ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile.[3] This allows for reactions such as acylation and alkylation.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution due to resonance stabilization of the intermediate carbocation (the arenium ion).[3][7] The two methyl groups are also weakly activating and ortho, para-directing.[3] However, the two methyl groups at positions 2 and 6 create significant steric hindrance around the amino group and at the ortho positions. Consequently, electrophilic attack occurs predominantly at the para-position (C4), which is sterically accessible and electronically activated.

Halogenation: Bromination of this compound in glacial acetic acid yields 4-bromo-2,6-dimethylaniline with high selectivity.[8] However, the reaction conditions, particularly the acidity of the medium, can influence the regioselectivity. In strongly acidic media, the formation of 3-bromo-2,6-dimethylaniline can become significant.[8][9]

Reactivity with Nucleophiles

The electron-rich benzene ring of this compound is inherently resistant to attack by nucleophiles.[10] Therefore, direct nucleophilic aromatic substitution (SNAr) is generally not feasible unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

The primary pathway to introduce nucleophiles onto the aromatic ring is through the formation of a diazonium salt.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt.[11][12] This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas).

Reactions of Diazonium Salts: The resulting 2,6-dimethyldiazonium salt is a versatile intermediate that can react with a wide array of nucleophiles to replace the diazonium group.[11][13] These reactions include:

-

Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using Cu(I) salts.

-

Schiemann Reaction: Introduction of -F using fluoroboric acid (HBF₄).

-

Hydroxylation: Introduction of -OH by heating in water.

-

Azo Coupling: Reaction with activated aromatic compounds (like phenols or other anilines) to form azo dyes. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[14]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

| Reaction | Electrophile/Reagent | Conditions | Product | Yield (%) | Reference(s) |

| Bromination | Bromine | Glacial Acetic Acid | 4-Bromo-2,6-dimethylaniline | 80-85% | [8] |

| Nitration | Nitrating Agent | Acetic Acid (on sulphonamide) | 4-Nitro-2,6-diethylaniline | "Excellent" | [9] |

| Amination | Ammonia | 250°C, Pd/Charcoal, H₂ | This compound | 78.6% (conversion) | [15] |

Experimental Protocols

Protocol 1: N-Acylation (Synthesis of α-Chloro-2,6-dimethylacetanilide)

This protocol is the first step in the synthesis of Lidocaine.[5][16]

Materials:

-

This compound (5 mL)

-

Glacial Acetic Acid (2 mL)

-

α-Chloroacetyl chloride (3 mL)

-

Sodium Acetate solution (aqueous)

-

250 mL conical flask

-

Ice bath

Procedure:

-

Place 5 mL of this compound into a dry 250 mL conical flask.

-

Add 2 mL of glacial acetic acid to the flask.

-

Cool the flask in an ice bath.

-

Slowly and carefully add 3 mL of α-chloroacetyl chloride to the flask while constantly swirling the contents.[16] The reaction is exothermic.

-

After the addition is complete, add an aqueous solution of sodium acetate to neutralize the generated HCl and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure α-chloro-2,6-dimethylacetanilide.

Protocol 2: Para-Bromination of this compound

This protocol describes the selective bromination at the C4 position.[8]

Materials:

-

This compound

-

Glacial Acetic Acid

-

Bromine

-

Reaction flask with a dropping funnel and stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in glacial acetic acid in the reaction flask and cool the solution in an ice bath.

-

Prepare a solution of bromine in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of water to precipitate the product.

-

Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Collect the crude 4-bromo-2,6-dimethylaniline by vacuum filtration.

-

Wash the solid with water and dry.

-

Purify the product by recrystallization.

Protocol 3: Diazotization and Azo Coupling

This is a general procedure for converting this compound into an azo dye.[14]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (or other coupling agent)

-

Sodium Hydroxide (NaOH)

-

Beakers, ice bath, stirrer

Procedure:

-

Diazotization: a. Dissolve this compound in aqueous HCl in a beaker. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of NaNO₂ in cold water. d. Add the NaNO₂ solution dropwise to the aniline hydrochloride solution, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates slight excess of nitrous acid).

-

Coupling Reaction: a. In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous NaOH solution. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. d. A brightly colored azo dye will precipitate immediately. e. Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

-

Isolation: a. Collect the azo dye by vacuum filtration. b. Wash the precipitate thoroughly with cold water. c. Dry the product.

Visualizations

Diagram: Electrophilic Aromatic Substitution Pathway

Caption: Predominant pathway for electrophilic attack on this compound.

Diagram: N-Acylation Experimental Workflow

Caption: Step-by-step workflow for the synthesis of an acylated derivative.

Diagram: Nucleophilic Substitution via Diazotization

Caption: Conversion to a diazonium salt enables nucleophilic substitution.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound hydrochloride | 21436-98-6 | Benchchem [benchchem.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. benchchem.com [benchchem.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. quora.com [quora.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. US3931298A - Chemical process for forming this compound - Google Patents [patents.google.com]

- 16. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]

Solubility Profile of 2,6-Dimethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-dimethylaniline in various organic solvents. This information is critical for a wide range of applications, including organic synthesis, pharmaceutical formulation, and materials science, where this compound is a key intermediate. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility studies.

Quantitative Solubility of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g Solvent) | Mole Fraction (x₁) | Reference |

| Water | Protic | 20 | ~0.75 | 0.0011 | [3] |

| Ethanol | Protic (Alcohol) | - | Very Soluble | - | [2] |

| Diethyl Ether | Ether | - | Very Soluble | - | [2] |

| Toluene | Aromatic Hydrocarbon | - | Good Solubility | - | [1] |

| Chloroform | Halogenated Hydrocarbon | - | Good Solubility | - | [1] |

| Benzene | Aromatic Hydrocarbon | - | Good Solubility | - | [1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | - | Soluble | - | - |

| Carbon Tetrachloride | Halogenated Hydrocarbon | - | Soluble | - | - |

Note: "Very Soluble" and "Good Solubility" are qualitative descriptions from available literature; specific quantitative values at various temperatures are not consistently reported. The mole fraction for water was calculated based on the provided g/L value and the molar masses of this compound and water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and formulation. The following section details a widely used and reliable method for determining the solubility of a compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

The gravimetric method, often employed in a "shake-flask" format, is a classical and robust technique for determining the equilibrium solubility of a solute in a solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. A known volume or mass of the saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, from which the solubility can be calculated.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Detailed Methodology:

-

Preparation of the System:

-

Add an excess amount of this compound to a series of glass flasks or vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Carefully add a known volume or mass of the desired organic solvent to each flask.

-

-

Equilibration:

-

Securely seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the flasks for a predetermined period to allow the system to reach equilibrium. The time required for equilibrium can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours is sufficient). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the flasks to remain undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant liquid using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven should be well-ventilated.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Solubility in g/100 g of solvent:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

Mole fraction solubility (x₁):

-

Moles of this compound (n₁) = Mass of dissolved this compound / Molar mass of this compound (121.18 g/mol )

-

Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent

-

Mole fraction (x₁) = n₁ / (n₁ + n₂)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to perform experimental determinations under the precise conditions of interest. Further research into publications from journals such as the "Journal of Chemical & Engineering Data" may yield more specific quantitative solubility data for a broader range of solvents and temperatures.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Industrial Synthesis of 2,6-Dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylaniline is a crucial intermediate in the manufacturing of a wide array of products, including pharmaceuticals, pesticides, and dyes. Its industrial synthesis is dominated by two primary methodologies: the catalytic amination of 2,6-dimethylphenol and the nitration-reduction of m-xylene. This technical guide provides an in-depth analysis of these core manufacturing processes, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound, also known as 2,6-xylidine, is a colorless to yellowish liquid organic compound with the chemical formula C₈H₁₁N. It serves as a vital building block in the synthesis of numerous commercially significant products. Notably, it is a precursor to local anesthetics such as lidocaine, bupivacaine, and mepivacaine, as well as various herbicides and fungicides.[1] The industrial production of this compound has evolved to optimize yield, purity, and environmental safety, leading to the prevalence of specific synthetic routes over others.

Core Industrial Synthesis Routes

The two main industrial processes for synthesizing this compound are:

-

Amination of 2,6-Dimethylphenol: This is the most common and economically viable method. It involves the reaction of 2,6-dimethylphenol with ammonia in the presence of a catalyst at elevated temperatures and pressures.[1][2]

-

Nitration-Reduction of m-Xylene: This older method involves the nitration of m-xylene followed by the reduction of the resulting nitroaromatic compound. However, this route is often hampered by the formation of isomeric byproducts, primarily 2,4-dimethylaniline, and the generation of significant waste streams.[2][3]

The following sections will delve into the technical details of these two primary synthesis methods.

Catalytic Amination of 2,6-Dimethylphenol

This process is the cornerstone of modern this compound production. It can be performed in either the liquid or vapor phase, with the choice of catalyst and reaction conditions being critical for achieving high yields and selectivity.

Liquid-Phase Amination

In the liquid-phase process, 2,6-dimethylphenol is reacted with aqueous ammonia in the presence of a hydrogen transfer catalyst.

-

Materials: 2,6-dimethylphenol, concentrated ammonium hydroxide, 5% palladium on charcoal, benzene (solvent), hydrogen gas.

-

Apparatus: A pressure reaction vessel (autoclave) equipped with stirring and heating capabilities.

-

Procedure:

-